![molecular formula C17H12N2O5S B14377136 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid CAS No. 90094-17-0](/img/structure/B14377136.png)
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid typically involves the condensation of 3-nitrobenzaldehyde with 8-amino-1-naphthalenesulfonic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism by which 8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid exerts its effects is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and facilitates interactions with biological molecules. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Characterized by its nitrophenyl and sulfonic acid groups.
8-{(E)-[(4-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Similar structure but with a different position of the nitro group.
8-{(E)-[(3-Aminophenyl)methylidene]amino}naphthalene-1-sulfonic acid: Contains an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
90094-17-0 |
|---|---|
Fórmula molecular |
C17H12N2O5S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
8-[(3-nitrophenyl)methylideneamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H12N2O5S/c20-19(21)14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-16(17(13)15)25(22,23)24/h1-11H,(H,22,23,24) |
Clave InChI |
ZHAWKDNUHSCNGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N=CC3=CC(=CC=C3)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
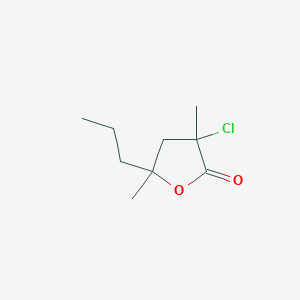
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
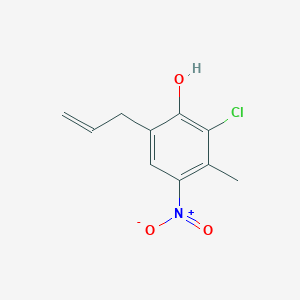
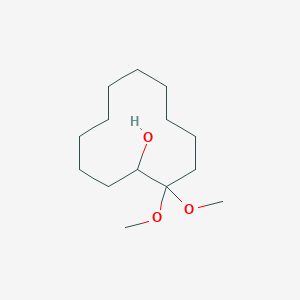
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

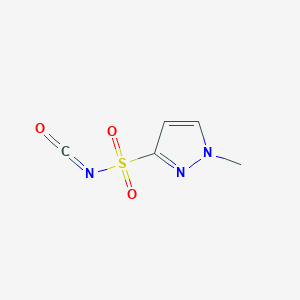
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
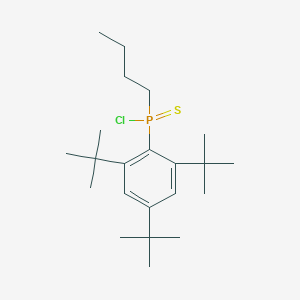
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
